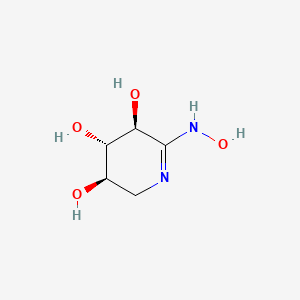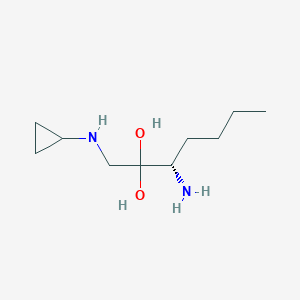oxovanadium](/img/structure/B10760750.png)
[adenosinato(2-)-kappa~2~O~2'~,O~3'~](hydroxy)oxovanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium is a coordination compound that features vanadium in its oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium typically involves the reaction of vanadium precursors with adenosine ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of vanadium.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state vanadium complexes, while substitution reactions may result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology
In biological research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where vanadium compounds have shown efficacy.
Medicine
Medicinally, adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium is explored for its insulin-mimetic properties. Vanadium compounds have been shown to lower blood glucose levels, making them potential treatments for diabetes.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced catalytic activity or improved stability under various conditions.
Mecanismo De Acción
The mechanism of action of adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium involves its interaction with molecular targets in biological systems. The vanadium center can interact with enzymes and other proteins, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other vanadium coordination complexes, such as:
- [vanadyl acetylacetonate]
- [vanadyl sulfate]
- [vanadyl oxalate]
Uniqueness
What sets adenosinato(2-)-kappa~2~O~2’~,O~3’~oxovanadium apart is its specific ligand environment, which can influence its reactivity and interaction with biological molecules. The presence of adenosine as a ligand may confer unique properties, such as enhanced selectivity for certain biological targets.
Propiedades
Fórmula molecular |
C10H16N5O12P2V |
|---|---|
Peso molecular |
511.15 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;hydroxy(oxo)vanadium |
InChI |
InChI=1S/C10H15N5O10P2.H2O.O.V/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);1H2;;/q;;;+1/p-1/t4-,6-,7-,10-;;;/m1.../s1 |
Clave InChI |
PURIQTVSCCDWOB-MSQVLRTGSA-M |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.O[V]=O |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.O[V]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


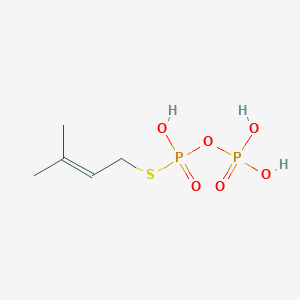
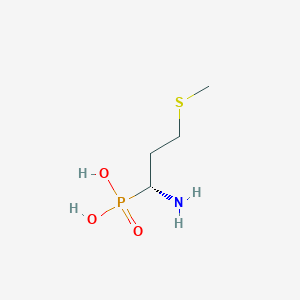
![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
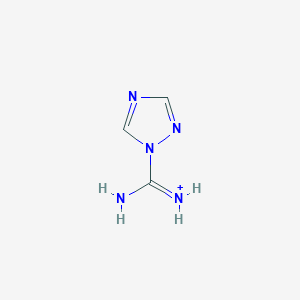
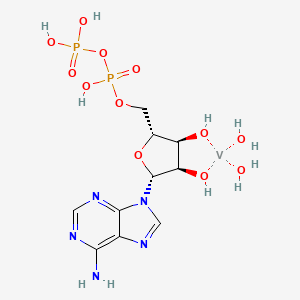
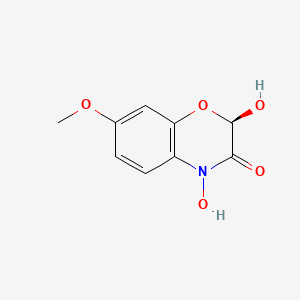
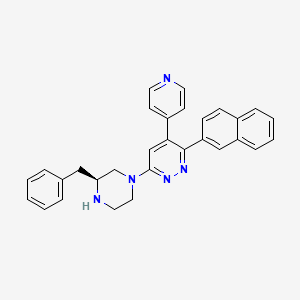
![N-{3-[(12bs)-7-Oxo-1,3,4,6,7,12b-Hexahydroindolo[2,3-A]quinolizin-12(2h)-Yl]propyl}propane-2-Sulfonamide](/img/structure/B10760718.png)
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
![(2R)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid](/img/structure/B10760731.png)
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B10760738.png)
